(4-Hydroxy-3-nitrophenyl)-morpholin-4-ylmethanethione
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Overview
Description
(4-Hydroxy-3-nitrophenyl)-morpholin-4-ylmethanethione is a complex organic compound that features both a nitrophenyl group and a morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Hydroxy-3-nitrophenyl)-morpholin-4-ylmethanethione typically involves the reaction of 4-hydroxy-3-nitrobenzaldehyde with morpholine and a thiolating agent. The reaction conditions often include the use of a solvent such as ethanol or methanol, and the reaction is carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(4-Hydroxy-3-nitrophenyl)-morpholin-4-ylmethanethione undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Nitro derivatives of the original compound.
Reduction: Amino derivatives.
Substitution: Various substituted morpholine derivatives.
Scientific Research Applications
(4-Hydroxy-3-nitrophenyl)-morpholin-4-ylmethanethione has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-Hydroxy-3-nitrophenyl)-morpholin-4-ylmethanethione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s nitrophenyl group can participate in redox reactions, while the morpholine ring can interact with biological macromolecules, influencing their function and activity.
Comparison with Similar Compounds
Similar Compounds
- 4-Hydroxy-3-nitrophenylacetic acid
- 4-Hydroxy-3-nitrophenylacetyl-epsilon-aminocaproic acid
- 4-Hydroxy-3-nitrophenylacetyl-keyhole limpet hemocyanin
Uniqueness
(4-Hydroxy-3-nitrophenyl)-morpholin-4-ylmethanethione is unique due to the presence of both a nitrophenyl group and a morpholine ring, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
(4-hydroxy-3-nitrophenyl)-morpholin-4-ylmethanethione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O4S/c14-10-2-1-8(7-9(10)13(15)16)11(18)12-3-5-17-6-4-12/h1-2,7,14H,3-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMOTZNZFPYISJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=S)C2=CC(=C(C=C2)O)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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